(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
Description
The compound "(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione" is a pyrrolidine-2,3-dione derivative with a complex heterocyclic architecture. Its structure features:
- A pyrrolidine-2,3-dione core, a five-membered lactam ring system known for its bioactivity in medicinal chemistry .
- A thiophene-hydroxymethylidene substituent at position 4, which introduces aromatic and hydrogen-bonding capabilities.
- A pyridin-2-yl group at position 5, contributing to π-π stacking interactions and metal coordination .
This compound’s synthesis likely follows methods analogous to other pyrrolidine-2,3-dione derivatives, such as refluxing intermediates with morpholine or similar amines in polar aprotic solvents (e.g., THF) .
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-pyridin-2-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23N3O4S/c25-19(16-6-3-14-29-16)17-18(15-5-1-2-7-22-15)24(21(27)20(17)26)9-4-8-23-10-12-28-13-11-23/h1-3,5-7,14,18,26H,4,8-13H2 |
InChI Key |
UICFILLDXKYFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Biological Activity
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione is a complex organic molecule noted for its unique structural features, including a pyrrolidine core with multiple functional groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound's structure includes:
- Pyrrolidine core : A five-membered nitrogen-containing ring that is central to its biological activity.
- Thiophene moiety : Contributes to the compound's potential antioxidant and antifungal properties.
- Morpholine substituent : Known for its antimicrobial and anti-inflammatory effects.
- Pyridine group : Associated with anticancer and analgesic activities.
These structural components suggest that the compound may interact with various biological targets, leading to diverse pharmacological effects.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to active sites or modulate receptor signaling pathways. The exact pathways depend on the biological context in which the compound is studied.
Anticancer Activity
Research indicates that derivatives containing pyridine rings often exhibit significant anticancer properties. For instance, compounds similar to this one have shown effectiveness against various cancer cell lines by inducing cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 | 0.3 | MEK1/2 inhibition leading to reduced ERK phosphorylation |
| MOLM13 | 1.2 | Induction of apoptosis via mitochondrial pathways |
These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment.
Antimicrobial and Anti-inflammatory Effects
The morpholine component of the compound has been linked to antimicrobial and anti-inflammatory activities. Studies have demonstrated that morpholine derivatives can inhibit bacterial growth and reduce inflammation in various models.
| Activity Type | Effect |
|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria |
| Anti-inflammatory | Reduction in cytokine production |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study assessed the growth inhibition of acute biphenotypic leukemia cells treated with morpholine-containing compounds. Results showed a significant reduction in cell viability at concentrations below 1 µM, indicating potent anticancer activity.
-
Animal Model Assessments
- In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.
-
Toxicological Evaluations
- Toxicity studies indicated no significant adverse effects on cardiovascular or central nervous systems at therapeutic doses, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Key Observations:
Morpholinyl Chain : The 3-(morpholin-4-yl)propyl group improves solubility and may target kinases or GPCRs, as seen in morpholine-containing drugs (e.g., gefitinib derivatives) .
Core Heterocycle : Pyrrolidine-2,3-diones exhibit broader antimicrobial activity compared to thiazol-4-ones, which are more specialized in ferroptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
